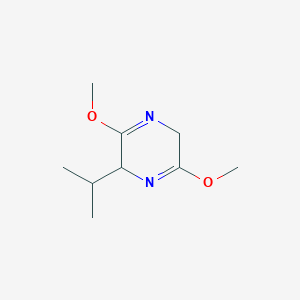

2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine

Description

Properties

IUPAC Name |

3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFWEOGTZZPCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=NCC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396609 | |

| Record name | 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148403-14-9 | |

| Record name | 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most well-documented preparation involves a two-stage process:

-

Methylation of (R)-3-isopropylpiperazine-2,5-dione using trimethoxonium tetrafluoroborate (Me₃OBF₄).

-

Quenching and purification via ice-cold ammonium hydroxide and chromatography.

Reaction Conditions and Stoichiometry

-

Stage 1 :

-

Reactants :

-

(R)-3-Isopropylpiperazine-2,5-dione (20.7 g, 133 mmol)

-

Trimethoxonium tetrafluoroborate (49.0 g, 331 mmol initially; additional 19.6 g added later)

-

Dichloromethane (DCM, 500 mL) as solvent

-

-

Conditions :

-

Temperature: 20°C (room temperature)

-

Atmosphere: Nitrogen

-

Duration: 41 hours (18 hours initial + 23 hours post-additional reagent)

-

-

-

Stage 2 :

-

Quenching Agents :

-

Ice (200 g)

-

Concentrated ammonium hydroxide (28%, 100 mL)

-

-

Conditions :

-

Temperature: 0°C (ice bath)

-

Duration: 1 hour

-

-

Mechanism

Trimethoxonium tetrafluoroborate acts as a methylating agent, transferring methoxy groups to the piperazine-dione’s nitrogen atoms. The reaction proceeds via nucleophilic attack, forming the dimethoxy intermediate. Steric effects from the isopropyl group influence regioselectivity, favoring substitution at the 3- and 6-positions.

Process Optimization and Critical Parameters

Yield Enhancement Strategies

-

Reagent Stoichiometry : A 2.5:1 molar ratio of Me₃OBF₄ to piperazine-dione ensures complete methylation. Excess reagent (additional 1 equivalent after 18 hours) compensates for side reactions.

-

Temperature Control : Maintaining 20°C prevents exothermic decomposition of Me₃OBF₄ while ensuring reaction progression.

-

Purification : Chromatography with a 1:4 ether/pentane eluent removes byproducts (e.g., unreacted starting material, BF₄⁻ salts).

Table 1: Reaction Parameters and Outcomes

| Parameter | Value/Description | Impact on Yield/Purity |

|---|---|---|

| Me₃OBF₄ Equivalents | 2.5 initially + 1.0 later | Maximizes methylation efficiency |

| Reaction Time | 41 hours total | Ensures complete conversion |

| Quenching Temperature | 0°C | Minimizes hydrolysis |

| Chromatography Solvent | 1:4 ether/pentane | Isolates product (71.5% yield) |

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

Residual solvents and byproducts are undetectable (<0.1%) after chromatography, as confirmed by GC-MS.

Alternative Methods and Comparative Analysis

Limitations of the Primary Route

-

Cost : Trimethoxonium tetrafluoroborate is expensive and moisture-sensitive.

-

Scalability : Large-scale reactions require rigorous temperature control to prevent exothermic runaway.

Table 2: Method Comparison

| Method | Yield (%) | Cost | Scalability | Safety |

|---|---|---|---|---|

| Me₃OBF₄ Methylation | 71.5 | High | Moderate | Moderate (exothermic) |

| Diazomethane | 65–80 | Low | Low | Poor (explosive) |

| Enzymatic | <30 | Very High | High | Excellent |

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can further modify the dihydropyrazine ring.

Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Applications in Organic Synthesis

1. Chiral Auxiliary in Asymmetric Synthesis

2-Isopropyl-3,6-dimethoxy-2,5-dihydropyrazine serves as a chiral auxiliary in the stereoselective synthesis of various α-amino acids and their derivatives. Its use allows for the formation of chiral centers with high enantiomeric excess, which is crucial in the development of pharmaceuticals.

Case Study :

A study demonstrated its application in synthesizing α-amino acids through a reaction involving n-butyllithium in tetrahydrofuran under an inert atmosphere. The resultant products exhibited significant stereochemical control, highlighting the compound's utility in asymmetric synthesis .

| Reaction Conditions | Resulting Product | Yield |

|---|---|---|

| n-butyllithium; THF; -78°C | Benzyl 4-(((2S,5R)-5-isopropyl-3,6-dimethoxy-2,5-dihydropyrazin-2-yl)methyl)piperidine-1-carboxylate | 1.5 g |

Medicinal Chemistry Applications

2. Antitumor Activity

Research indicates that this compound exhibits antitumor activity. It has been investigated for its potential to inhibit tumor growth through various mechanisms, making it a candidate for further development in cancer therapeutics.

Case Study :

In vitro studies showed that the compound inhibited the proliferation of cancer cell lines, suggesting its role as a lead compound for further medicinal chemistry optimization .

Mechanism of Action

The mechanism by which 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine exerts its effects involves its interaction with specific molecular targets. The methoxy and isopropyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural features, properties, and applications of (R)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine with related pyrazine derivatives:

Organometallic Reactivity

- Reacts with (iodomethyl)trimethylstannane to form (2S,5S)-5-((trimethylstannyl)methyl) derivatives, showcasing its role in organotin chemistry . Ethoxy analogs (e.g., 3,6-diethoxy derivatives) show similar reactivity but with altered kinetics due to bulkier substituents .

Stability and Purity Considerations

Biological Activity

2-Isopropyl-3,6-dimethoxy-2,5-dihydropyrazine (commonly referred to as 2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure:

- IUPAC Name: (2R)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine

- Molecular Formula: CHNO

- Molecular Weight: 184.24 g/mol

- CAS Number: 109838-85-9

Synthesis:

The compound can be synthesized through various methods involving the modification of pyrazine derivatives. One common approach is using palladium(II)-catalyzed rearrangements of chiral molecules to achieve high diastereoselectivity in the synthesis process. This method allows for the efficient production of this compound with significant yields .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. It acts as an inhibitor in various cancer cell lines, including breast cancer (MDA-MB-231) and others. The compound's mechanism involves the inhibition of specific pathways associated with tumor growth and proliferation .

Case Study:

A study evaluated the biological activity of this compound against MDA-MB-231 cells. The results showed that it inhibited cell proliferation with an IC value comparable to established chemotherapeutic agents like paclitaxel .

| Compound | IC (μM) | Cell Line |

|---|---|---|

| 2-Isopropyl-3,6-dimethoxy | 27.6 | MDA-MB-231 |

| Paclitaxel | 25.0 | MDA-MB-231 |

The antitumor effects are attributed to the compound's ability to modulate tumor necrosis factor-alpha (TNF-α) pathways and inhibit integrin activity related to cancer metastasis . This suggests that it may serve as a promising candidate for developing new cancer therapies.

Additional Biological Activities

Beyond its antitumor effects, preliminary studies suggest potential applications in treating other conditions due to its anti-inflammatory properties. The compound has been noted for its ability to inhibit inflammatory pathways, which could be beneficial in various inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between diaminopropane derivatives and diketones. For example, analogous pyrazines like 2-ethyl-3,5/6-dimethylpyrazine were synthesized using 1,2-diaminopropane and 2,3-pentanedione, yielding dihydropyrazine intermediates that require dehydrogenation for aromatization . Optimization includes adjusting molar ratios (e.g., 1:1.2 diamine:diketone), temperature (80–120°C), and catalysts (e.g., acidic or basic conditions). Solvent choice (e.g., ethanol or toluene) significantly impacts yield, with reflux conditions favoring cyclization .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals methoxy (δ 3.2–3.8 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH). ¹³C NMR distinguishes carbonyl carbons (δ 160–170 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecule at m/z 184 (M⁺), with key peaks at m/z 152 (loss of OCH₃) and m/z 109 (ring cleavage) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-O (1100–1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can isomer formation during synthesis be minimized or controlled?

- Methodological Answer : Isomers (e.g., 3,5- vs. 3,6-substitution) arise from regioselectivity issues. Strategies include:

- Steric Control : Bulkier substituents (e.g., isopropyl) favor specific positions due to steric hindrance .

- Catalytic Selectivity : Lewis acids like ZnCl₂ or Brønsted acids (H₂SO₄) can direct regiochemistry by stabilizing transition states .

- Temperature Modulation : Lower temperatures (e.g., 0–25°C) reduce kinetic competition, favoring thermodynamically stable isomers .

Q. What computational methods are effective for predicting physicochemical properties and reactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts optimized geometries, HOMO-LUMO gaps, and charge distribution for reactivity analysis .

- Quantitative Structure-Property Relationship (QSPR) : Regression models correlate substituent effects (e.g., methoxy vs. ethoxy) with solubility or logP values .

- Molecular Dynamics (MD) : Simulates solvent interactions to predict stability in polar vs. non-polar media .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies often stem from impurities or isomer mixtures. Solutions include:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .

- Isomer-Specific Bioassays : Separate isomers via chiral chromatography (e.g., Chiralpak IA column) and test individually .

- Dose-Response Replication : Standardize protocols (e.g., IC₅₀ measurements in triplicate) to ensure reproducibility .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent vapor accumulation .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration or approved chemical waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.